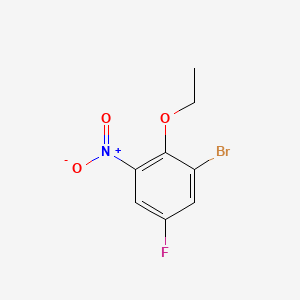

1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene is a chemical compound with the molecular formula C8H7BrFNO3 . It is a solid substance .

Synthesis Analysis

The synthesis of compounds similar to 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene often involves electrophilic substitution reactions . For instance, 1-Bromo-2-nitrobenzene can undergo a palladium-mediated Ullmann cross-coupling reaction with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene is characterized by the presence of a bromine (Br), an ethoxy (C2H5O), a fluorine (F), and a nitro (NO2) group attached to a benzene ring . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene are likely to be similar to those of other nitro compounds. Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis

1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene is a solid substance . The nitro group in nitro compounds results in lower volatility than ketones of about the same molecular weight .Wissenschaftliche Forschungsanwendungen

Molecular Ordering and Statistical Analysis : A study focused on the molecular ordering of smectogenic compounds, demonstrating the use of quantum mechanics and computer simulation to evaluate interactions and configurations at phase transition temperatures. This approach could be applicable to understanding the behavior of similar nitrobenzene derivatives in various phases and their potential applications in materials science (Ojha & Pisipati, 2003).

Electron Transfer in Polymer Solar Cells : Research introducing a nitrobenzene derivative to the active layer of polymer solar cells (PSCs) demonstrated significant improvements in device performance. The study highlighted the role of charge transfer complexes in enhancing electron transfer processes, which is crucial for the efficiency of PSCs (Fu et al., 2015).

Nucleophilic Substitution Reactions : Investigations into the reactivity of halogeno- and alkoxy-derivatives of nitropyridines towards ammonia revealed how solvent polarity affects substitution processes. This research provides insights into synthetic pathways for creating derivatives with potential applications in chemical synthesis and pharmaceuticals (Hertog & Jouwersma, 1953).

Vibrational Spectroscopy of Substituted Benzenes : A study on the vibrational spectroscopy of trisubstituted benzenes, including halogenated nitrobenzene derivatives, contributes to our understanding of molecular vibrations and could inform the design of materials with specific optical or electronic properties (Reddy & Rao, 1994).

Phase-Transfer Catalysis in Organic Synthesis : Research on the ethoxylation of chloronitrobenzene under ultrasound irradiation conditions, using phase-transfer catalysts, illustrates the efficiency of this method in nucleophilic substitution reactions. Such methodologies are essential for developing more efficient and environmentally friendly chemical syntheses (Wang & Rajendran, 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-bromo-2-ethoxy-5-fluoro-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-2-14-8-6(9)3-5(10)4-7(8)11(12)13/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZIUJOZYZKDDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742882 |

Source

|

| Record name | 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene | |

CAS RN |

1365272-21-4 |

Source

|

| Record name | 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.